1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Description
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is less studied but is of interest as a complexating agent and in pharmaceuticals . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .Chemical Reactions Analysis
The chemical reactions of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involve reactions with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” derivatives are synthesized and used as precursors for drug development . These derivatives have shown a wide spectrum of biological activity, including hypolipidemic, hypocholesterolemic, and neuroprotective effects .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Results or Outcomes
The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .
Application in Corrosion Inhibition
Specific Scientific Field
Summary of the Application
“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” (referred to as DODHPCA in the source) is used as a corrosion inhibitor .
Methods of Application or Experimental Procedures
The application of DODHPCA as a corrosion inhibitor involves its addition to the material subject to corrosion .
Results or Outcomes
The addition of DODHPCA reduces the rate of the corrosion reaction, as evidenced by the reduced rate of production of H2 gas .
Application in Complexating Agent
Specific Scientific Field
Summary of the Application
“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent . Complexation is a process where a central atom or ion forms bonds with a group of surrounding molecules or ions.
Methods of Application or Experimental Procedures
The application of this compound as a complexating agent involves its reaction with other compounds to form a complex .
Results or Outcomes
The resulting complex can have different properties from the original compounds, and this can be useful in various chemical processes .
Application in Pharmaceuticals
Specific Scientific Field
Methods of Application or Experimental Procedures
The application of this compound in pharmaceuticals involves its incorporation into drug formulations .
Results or Outcomes
The resulting pharmaceutical products can have various therapeutic effects .
Application in Heterocyclization
Specific Scientific Field
Summary of the Application
“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in the heterocyclization of aminomethylidene derivative of Meldrum’s acid .
Methods of Application or Experimental Procedures
The application involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Results or Outcomes
The resulting 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands .
Application in S-Alkylation
Specific Scientific Field
Summary of the Application
“1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is used in S-alkylation .
Methods of Application or Experimental Procedures
The application involves the reaction of the compound with alkyl halides regioselectively at the S atom to give sulfides .
Results or Outcomes
The resulting sulfides have potential applications in various chemical processes .
properties
IUPAC Name |
1,6-dimethyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVNIRZCHXSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566730 |
Source
|
Record name | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
889939-62-2 |
Source
|
Record name | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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